



# Application Note: Transcriptomic Profiling of Oric-101 Treated Cells using RNA-Seq

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Compound of Interest		
Compound Name:	Oric-101	
Cat. No.:	B609768	Get Quote

### Introduction

Oric-101 is a potent and selective antagonist of the glucocorticoid receptor (GR), a nuclear receptor that has been implicated in therapeutic resistance in various cancers.[1][2][3] Activation of GR signaling can promote cell survival and antagonize the effects of chemotherapy and other targeted agents.[4] Oric-101 works by binding to the glucocorticoid receptor, thereby inhibiting the activation of GR-mediated gene expression that can lead to proliferative and anti-apoptotic effects. By blocking this pathway, Oric-101 aims to overcome resistance to cancer therapeutics. Preclinical and clinical studies have employed RNA sequencing (RNA-seq) to investigate the pharmacodynamic effects of Oric-101 and to identify a "GR activation signature" as a potential biomarker of drug activity. This signature often includes well-established GR target genes such as FKBP5, GILZ, PER1, and KLF9.

This application note provides a detailed protocol for analyzing the transcriptomic effects of **Oric-101** in cancer cell lines using RNA-seq. It covers the experimental workflow from cell culture and treatment to bioinformatics data analysis, and provides examples of data presentation and visualization.

# **Signaling Pathway of Oric-101**

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to glucocorticoids, translocates to the nucleus and regulates the expression of a wide array of genes. In some cancer cells, the activation of this pathway can lead to the upregulation of anti-



apoptotic and pro-survival genes, contributing to resistance to therapy. **Oric-101**, as a GR antagonist, blocks this signaling cascade.



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Caption: Oric-101 signaling pathway. (Within 100 characters)

## **Experimental Protocols**

This section details the protocols for cell culture, **Oric-101** treatment, RNA extraction, and library preparation for RNA-seq.

#### **Cell Culture and Oric-101 Treatment**

- Cell Lines: Select appropriate cancer cell lines with known glucocorticoid receptor expression (e.g., triple-negative breast cancer, non-small cell lung cancer, or pancreatic ductal adenocarcinoma cell lines).
- Culture Conditions: Culture cells in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.
- Treatment Protocol:
  - Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
  - Prepare treatment media:
    - Vehicle control (e.g., 0.1% DMSO)



- Glucocorticoid agonist (e.g., 100 nM Dexamethasone) to induce GR activation.
- Oric-101 (e.g., 1 μM)
- Dexamethasone + Oric-101
- Aspirate the old media and wash the cells once with phosphate-buffered saline (PBS).
- Add the treatment media to the respective wells.
- Incubate the cells for the desired time point (e.g., 24 hours).
- Harvest the cells for RNA extraction.

### **RNA Extraction and Quality Control**

- RNA Extraction: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an oncolumn DNase digestion step to remove any contaminating genomic DNA.
- RNA Quality Control:
  - Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
  - Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for sequencing.

### **RNA-Seq Library Preparation and Sequencing**

- Library Preparation: Prepare sequencing libraries from the total RNA using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves:
  - mRNA purification using oligo(dT) magnetic beads.
  - mRNA fragmentation.

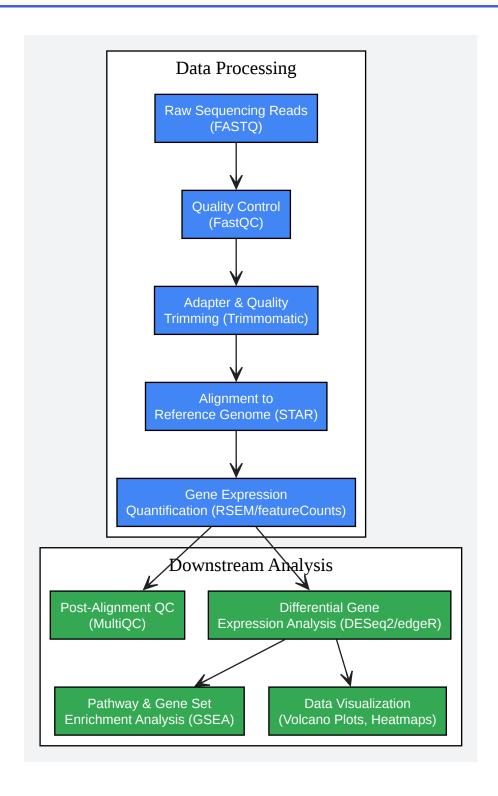


- First and second-strand cDNA synthesis.
- End repair, A-tailing, and adapter ligation.
- PCR amplification of the library.
- Library Quality Control: Assess the size distribution and concentration of the prepared libraries using an automated electrophoresis system and a fluorometric-based quantification method (e.g., Qubit).
- Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x75 bp) on an Illumina sequencing platform (e.g., NextSeq or NovaSeq) to a desired sequencing depth (e.g., 20-30 million reads per sample).

# **RNA-Seq Data Analysis Workflow**

The following workflow outlines the key steps for analyzing the RNA-seq data.





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**Caption:** RNA-seq data analysis workflow. (Within 100 characters)

## **Data Presentation**



Quantitative data from the RNA-seq analysis should be summarized in clear and concise tables.

**Table 1: RNA Quality Control Metrics** 

Sample ID	Concentration (ng/µL)	A260/A280	A260/A230	RIN
Vehicle_Rep1	150.2	2.05	2.10	9.8
Vehicle_Rep2	145.8	2.06	2.12	9.7
Dex_Rep1	162.5	2.04	2.08	9.9
Dex_Rep2	158.1	2.05	2.11	9.8
Oric101_Rep1	140.3	2.07	2.15	9.6
Oric101_Rep2	148.9	2.06	2.13	9.7
Dex+Oric101_Re p1	155.4	2.05	2.09	9.8
Dex+Oric101_Re p2	160.7	2.04	2.10	9.9

**Table 2: Differentially Expressed GR Target Genes** 

(Dexamethasone vs. Vehicle)

Gene Symbol	log2FoldChange	p-value	padj
FKBP5	4.5	1.2e-50	2.5e-46
GILZ (TSC22D3)	3.8	3.4e-45	5.1e-41
PER1	3.2	7.8e-38	9.2e-34
KLF9	2.9	1.5e-32	1.8e-28
SGK1	2.5	4.6e-25	5.2e-21



Table 3: Reversal of GR Target Gene Expression by Oric-

101 (Dex+Oric-101 vs. Dex)

Gene Symbol	log2FoldChange	p-value	padj
FKBP5	-4.2	2.1e-48	4.3e-44
GILZ (TSC22D3)	-3.6	5.8e-43	7.9e-39
PER1	-3.0	9.2e-36	1.1e-31
KLF9	-2.7	2.4e-30	3.1e-26
SGK1	-2.3	6.3e-23	7.5e-19

#### Conclusion

This application note provides a comprehensive framework for investigating the transcriptomic effects of the GR antagonist **Oric-101** using RNA-seq. The detailed protocols for cell-based assays and bioinformatics analysis, along with structured data presentation and clear visualizations of the underlying biology and workflows, offer a robust guide for researchers in drug development and cancer biology. The analysis of the "GR activation signature" provides a powerful tool for assessing the pharmacodynamic effects of **Oric-101** and for identifying potential biomarkers of response. While **Oric-101**'s clinical development has faced challenges, the methodologies described here remain highly relevant for the preclinical and translational study of GR antagonists and other targeted therapies.

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